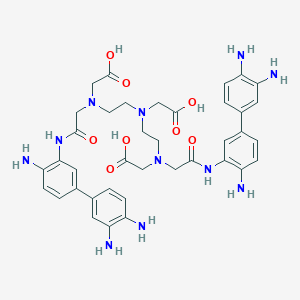
Dtpa-dab2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dtpa-dab2 is a conjugate of diethylenetriaminepentaacetic acid and two molecules of 4,4’-diaminobiphenyl. This compound is primarily used in photooxidation experiments and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dtpa-dab2 is synthesized by reacting diethylenetriaminepentaacetic acid anhydride with a five-fold excess of 4,4’-diaminobiphenyl to prevent the formation of polymers. The reaction typically involves the following steps :
Reaction: Diethylenetriaminepentaacetic acid anhydride is reacted with 4,4’-diaminobiphenyl in a suitable solvent such as dimethylformamide.
Extraction: The unreacted 4,4’-diaminobiphenyl is removed by extraction.
Precipitation: The product, this compound, is precipitated out of the solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dtpa-dab2 undergoes various chemical reactions, including:
Chelation: This compound can chelate metal ions, forming stable complexes that are useful in various applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. The reaction conditions typically involve exposure to light and the presence of a catalyst.
Chelation: Metal salts such as lanthanum chloride are used to form chelates with this compound.
Major Products
Oxidation: The major products depend on the specific oxidizing agent and conditions used.
Chelation: The major products are metal-Dtpa-dab2 complexes, which have various applications in scientific research.
Scientific Research Applications
Dtpa-dab2 has a wide range of applications in scientific research:
Mechanism of Action
Dtpa-dab2 exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid: A widely used chelating agent with similar metal-binding properties.
4,4’-diaminobiphenyl: A component of Dtpa-dab2, used in various chemical synthesis processes.
Uniqueness
This compound is unique due to its dual functionality as both a chelating agent and a photooxidation reagent. This combination of properties makes it particularly valuable in scientific research, where it can be used to study complex chemical and biological processes .
Properties
Molecular Formula |
C38H47N11O8 |
|---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[bis[2-[[2-[2-amino-5-(3,4-diaminophenyl)anilino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C38H47N11O8/c39-26-5-1-22(13-30(26)43)24-3-7-28(41)32(15-24)45-34(50)17-48(20-37(54)55)11-9-47(19-36(52)53)10-12-49(21-38(56)57)18-35(51)46-33-16-25(4-8-29(33)42)23-2-6-27(40)31(44)14-23/h1-8,13-16H,9-12,17-21,39-44H2,(H,45,50)(H,46,51)(H,52,53)(H,54,55)(H,56,57) |
InChI Key |
RIVBWAIRFFNTDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)NC(=O)CN(CCN(CCN(CC(=O)NC3=C(C=CC(=C3)C4=CC(=C(C=C4)N)N)N)CC(=O)O)CC(=O)O)CC(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


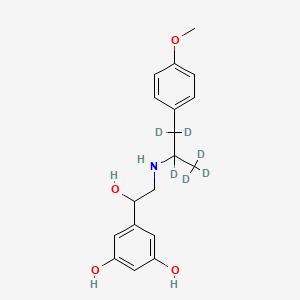
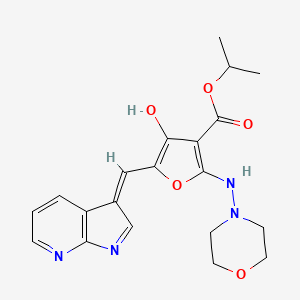
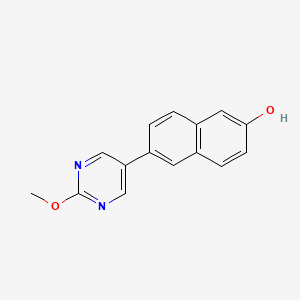
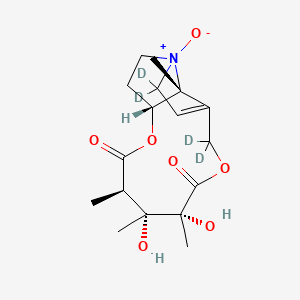
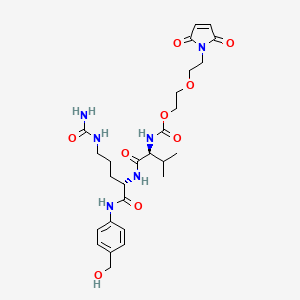
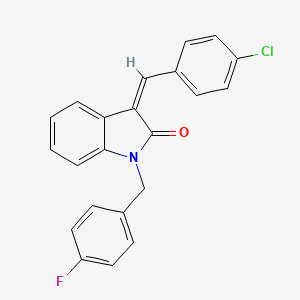

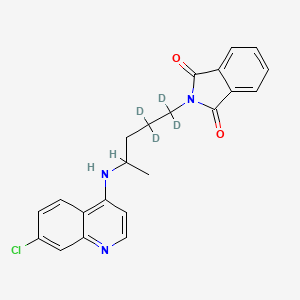




![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

